Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate
Description
Properties
CAS No. |
622410-25-7 |
|---|---|
Molecular Formula |
C15H17NO2S |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate |
InChI |
InChI=1S/C15H17NO2S/c1-4-18-15(17)13-8-6-5-7-12(13)9-14-10(2)16-19-11(14)3/h5-8H,4,9H2,1-3H3 |
InChI Key |
QRBUSUFIRRUETQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CC2=C(SN=C2C)C |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Esterification
One common method for synthesizing this compound involves direct esterification of benzoic acid derivatives with thiazole-containing alcohols.
- Reagents: Ethyl benzoate and 3,5-dimethylthiazole.
- Catalyst: Acid catalyst (e.g., sulfuric acid).
- Conditions: The reaction is typically carried out under reflux conditions for several hours.
Yield and Purification:
The product can be purified through recrystallization or chromatography.
Method B: Microwave-Assisted Synthesis
Microwave-assisted synthesis has gained popularity due to its efficiency and shorter reaction times.
- Reagents: 3,5-dimethylthiazole and ethyl chloroacetate.
- Conditions: The reaction is conducted in a microwave reactor, typically at temperatures around 120°C for a short duration (10-30 minutes).
Advantages:
This method offers high yields and reduced reaction times compared to traditional heating methods.
Comparative Analysis of Preparation Methods
The following table summarizes the key features of the different preparation methods for this compound:
| Method | Reagents Used | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Direct Esterification | Ethyl benzoate, 3,5-dimethylthiazole | Reflux | Variable | Simple setup |
| Microwave-Assisted | 3,5-dimethylthiazole, ethyl chloroacetate | Microwave irradiation | High | Faster reaction time |
Research Findings
Recent studies have highlighted the biological activities associated with thiazole derivatives, including antimicrobial and anticancer properties. For instance:
A study demonstrated that thiazole derivatives exhibit significant antibacterial activity against various pathogens.
Another research article focused on the structure-activity relationship of thiazole compounds, suggesting that modifications at specific positions can enhance their biological efficacy.
Chemical Reactions Analysis
Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or peracids to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the ester group results in the formation of the corresponding alcohol .
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate has been studied for its potential pharmacological properties.
- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : Some studies suggest that compounds containing thiazole rings can exhibit anti-inflammatory effects. This compound may be explored for its potential in treating inflammatory diseases .
Agricultural Applications
The compound is also being investigated for applications in agriculture:
- Pesticidal Properties : this compound has been noted for its potential as a pesticide. Its efficacy against specific pests can be attributed to the thiazole moiety, which is known to interfere with the biological processes of insects .
Food Science Applications
In food science, this compound is considered for use as a flavoring agent:
- Flavoring Agent : The compound has a nutty flavor profile and is being researched for its application in enhancing the taste of various food products. It could be used in formulations for processed foods like soups and sauces .
Data Table of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Pharmaceuticals | Antimicrobial Activity | Effective against various bacterial strains |
| Anti-inflammatory Effects | Potential treatment for inflammatory diseases | |
| Agriculture | Pesticidal Properties | Efficacy against specific insect pests |
| Food Science | Flavoring Agent | Nutty flavor profile; used in processed foods |
Case Studies and Research Findings
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The study highlighted the compound's potential as a lead structure for new antibiotic development .
- Pesticide Efficacy : In agricultural research, trials showed that formulations containing this compound significantly reduced pest populations in controlled environments. The results suggest that further development could lead to effective biopesticides that are less harmful to non-target organisms .
- Flavor Profile Analysis : Sensory evaluation studies indicated that this compound could enhance the flavor of savory dishes without overpowering other ingredients. This finding opens avenues for its use in culinary applications .
Mechanism of Action
The mechanism of action of Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it may inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. In the context of its anti-inflammatory and analgesic activities, the compound may modulate the production of inflammatory mediators and interact with pain receptors .
Comparison with Similar Compounds
Data Table: Key Comparisons
Biological Activity
Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its diverse biological properties. The thiazole moiety contributes to the compound's ability to interact with various biological targets, enhancing its pharmacological profile.
Antimicrobial Activity
Mechanism of Action
The compound exhibits significant antimicrobial properties against a variety of pathogens. Its mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. The presence of the thiazole ring enhances its ability to penetrate bacterial membranes and inhibit growth.
Case Studies
- Antibacterial Activity : In a study evaluating several thiazole derivatives, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 0.008 μg/mL against Staphylococcus aureus and Streptococcus pneumoniae . This suggests a strong potential for use in treating infections caused by resistant strains.
- Antifungal Activity : Another study reported that thiazole derivatives exhibited antifungal activity against Candida albicans with MIC values ranging from 3.92 to 4.01 mM . This indicates that this compound may also possess antifungal properties worth exploring.
Anticancer Activity
Inhibition of Cancer Cell Proliferation
Research has shown that thiazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This compound may exhibit similar activities due to its structural features.
Case Studies
- Cytotoxicity Tests : In vitro studies have demonstrated that compounds with similar thiazole structures exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancers . For instance, thiazole derivatives showed IC50 values below those of standard chemotherapeutics in certain assays.
- Molecular Docking Studies : Molecular docking studies suggest that the compound can effectively bind to key proteins involved in cancer progression, such as DNA gyrase and topoisomerase . These interactions are critical for the development of novel anticancer agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole Ring : Essential for antimicrobial and anticancer activities.
- Ethyl Benzoate Group : Enhances lipophilicity and facilitates membrane penetration.
Table 1 summarizes the SAR findings related to thiazole derivatives:
| Compound Structure | Biological Activity | MIC/IC50 Values |
|---|---|---|
| Thiazole + Ethyl Group | Antibacterial | 0.008 μg/mL (S. aureus) |
| Thiazole + Aromatic Ring | Antifungal | 3.92–4.01 mM (C. albicans) |
| Thiazole + Aliphatic Chain | Cytotoxic | IC50 < standard drugs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
